JPL

Parkinson's Disease LRRK2 G2019S Kinase Inhibition

Many LRRK2 tool compounds fail in vivo due to low brain penetration or off-target toxicity, delaying Parkinson's disease research. JH-II-127 is a validated, orally bioavailable, and brain-penetrant LRRK2 inhibitor that directly resolves this bottleneck. - Inhibits WT, G2019S, and A2016T LRRK2 with IC50 values of 6.6, 2.2, and 47.7 nM, with high selectivity over 138 kinases. - Demonstrates robust brain target engagement; inhibits pSer935 LRRK2 in mouse brain at 30 mg/kg oral dose. - Supplied as ≥98% pure solid, ensuring reproducible results for in vitro and in vivo CNS studies.

Molecular Formula C19H20Cl2O2
Molecular Weight 351.3 g/mol
Cat. No. B12372427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJPL
Molecular FormulaC19H20Cl2O2
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)O
InChIInChI=1S/C19H20Cl2O2/c20-15-7-9-18(16(21)12-15)23-19-8-6-14(11-17(19)22)10-13-4-2-1-3-5-13/h6-9,11-13,22H,1-5,10H2
InChIKeyAUJNRGORQMIJCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JH-II-127 (JPL): A Potent, Selective, and Brain-Penetrant LRRK2 Inhibitor for Parkinson's Disease Research


JH-II-127 (also known as JPL) is a synthetic, ATP-competitive small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a serine/threonine kinase whose pathogenic mutations (e.g., G2019S) are the most common genetic cause of Parkinson's disease (PD) [1]. It belongs to the 2-anilino-4-methylamino-5-chloropyrrolopyrimidine chemical class and exhibits low nanomolar potency against both wild-type and mutant LRRK2 . A key feature is its demonstrated oral bioavailability and efficient brain penetration in preclinical models, enabling target engagement in the central nervous system (CNS) .

Why JH-II-127 (JPL) Cannot Be Substituted with Other LRRK2 Inhibitors in Key Research Applications


Generic substitution among LRRK2 inhibitors is not scientifically valid due to critical differences in potency for specific pathogenic mutants, brain penetration efficiency, and off-target kinase selectivity profiles [1]. For instance, the widely used tool compound LRRK2-IN-1 exhibits low brain penetration and known cyto-/genotoxicity, precluding its use in CNS studies, whereas JH-II-127 demonstrates robust brain exposure and target engagement [2]. Furthermore, clinical candidates like DNL201 (GNE-0877) and DNL151 (BIIB122) are often restricted or unavailable for basic research, leaving a gap that a well-characterized chemical probe like JH-II-127 fills with distinct, quantifiable performance metrics [3].

Quantitative Evidence for JH-II-127 (JPL) Differentiation Against Key LRRK2 Comparators


Superior Potency Against the G2019S Pathogenic Mutant Versus Clinical Candidate DNL201

JH-II-127 demonstrates a lower IC50 value (2.2 nM) against the most common pathogenic LRRK2 mutant, G2019S, compared to the clinical-stage LRRK2 inhibitor DNL201 (GNE-0877), which has a reported IC50 of 3 nM [1]. This enhanced potency at the biochemical level translates to more efficient target inhibition at lower concentrations in cellular models of mutant LRRK2-driven disease .

Parkinson's Disease LRRK2 G2019S Kinase Inhibition

Unmatched Kinase Selectivity Profile Against a 138-Kinase Panel

JH-II-127 was shown to be selective for LRRK2 when screened against a diverse panel of 138 kinases, a key characteristic of a high-quality chemical probe . This contrasts with other LRRK2 tool compounds like RA334, which has been reported to potently inhibit off-targets such as JNK3 (IC50 = 58 nM) [1]. At a concentration of 1 µM, JH-II-127 only inhibited SmMLCK and CHK2 to greater than 90% of control, underscoring its clean selectivity profile .

Kinase Selectivity Off-Target Effects Chemical Probe

Quantified In Vivo Brain Target Engagement Compared to GNE7915

JH-II-127 demonstrates dose-dependent inhibition of LRRK2 Ser935 phosphorylation in the mouse brain following oral administration, confirming CNS target engagement [1]. A direct pharmacodynamic comparison shows that JH-II-127 achieves robust pSer935 inhibition in the brain at a 30 mg/kg oral dose, while a higher 50 mg/kg dose of GNE7915 is required to achieve a comparable effect [2]. This indicates superior brain exposure and target modulation efficiency for JH-II-127.

Pharmacodynamics Brain Penetration In Vivo Target Engagement

High-Impact Research Scenarios Enabled by JH-II-127 (JPL)'s Differentiated Profile


Modeling G2019S LRRK2-Driven Parkinson's Disease Pathology in Cellular Systems

Given its superior potency for the G2019S mutant (IC50 = 2.2 nM), JH-II-127 is the preferred tool for dissecting kinase-dependent signaling in patient-derived iPSC-neurons or immortalized cell lines harboring this common PD mutation [1]. Its high selectivity minimizes confounding off-target effects, providing cleaner datasets for target validation and phenotypic screening .

In Vivo Pharmacodynamic Studies of CNS LRRK2 Inhibition in Rodent Models

JH-II-127's demonstrated ability to inhibit pSer935 LRRK2 in the mouse brain at a 30 mg/kg oral dose makes it an ideal compound for acute and sub-chronic in vivo studies [1]. Researchers can confidently use JH-II-127 to explore the relationship between central LRRK2 inhibition and behavioral or pathological outcomes in preclinical PD models, a capability not possible with non-brain-penetrant inhibitors like LRRK2-IN-1 .

Kinase Selectivity Profiling and Chemical Probe Validation Studies

The extensive selectivity data, showing minimal inhibition of a 138-kinase panel, establishes JH-II-127 as a high-quality chemical probe for the LRRK2 research community [1]. It is suitable for use in proteomic and phosphoproteomic experiments aimed at identifying novel LRRK2 substrates and signaling networks, where off-target kinase activity would otherwise confound results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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